N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide
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Overview
Description
N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE typically involves the reaction of N-methylacetamide with 4-aminophenyl-2-thienyl sulfone. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE: can be compared with other sulfonamide derivatives such as sulfamethoxazole and sulfasalazine.
Thiophene-based compounds: Compounds like thiophene-2-sulfonamide and thiophene-3-sulfonamide share structural similarities and exhibit similar biological activities.
Uniqueness
What sets N-METHYL-N-{4-[(2-THIENYLSULFONYL)AMINO]PHENYL}ACETAMIDE apart is its specific substitution pattern and the presence of both the thienyl and sulfonyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H14N2O3S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-methyl-N-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O3S2/c1-10(16)15(2)12-7-5-11(6-8-12)14-20(17,18)13-4-3-9-19-13/h3-9,14H,1-2H3 |
InChI Key |
YUVAWFMWHHPYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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